N-(1-(3-(Acetylamino)phenoxy)-2,2,2-trichloroethyl)-2-phenylacetamide
Description
N-(1-(3-(Acetylamino)phenoxy)-2,2,2-trichloroethyl)-2-phenylacetamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a complex arrangement of functional groups, including an acetylamino group, a phenoxy group, and a trichloroethyl group, which contribute to its distinctive properties.
Properties
Molecular Formula |
C18H17Cl3N2O3 |
|---|---|
Molecular Weight |
415.7 g/mol |
IUPAC Name |
N-[1-(3-acetamidophenoxy)-2,2,2-trichloroethyl]-2-phenylacetamide |
InChI |
InChI=1S/C18H17Cl3N2O3/c1-12(24)22-14-8-5-9-15(11-14)26-17(18(19,20)21)23-16(25)10-13-6-3-2-4-7-13/h2-9,11,17H,10H2,1H3,(H,22,24)(H,23,25) |
InChI Key |
RRYNTCAHISSJOV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)OC(C(Cl)(Cl)Cl)NC(=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(3-(Acetylamino)phenoxy)-2,2,2-trichloroethyl)-2-phenylacetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method includes the reaction of 3-(Acetylamino)phenol with 2,2,2-trichloroethylamine under controlled conditions to form the intermediate N-(3-(Acetylamino)phenoxy)-2,2,2-trichloroethylamine. This intermediate is then reacted with phenylacetyl chloride to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(1-(3-(Acetylamino)phenoxy)-2,2,2-trichloroethyl)-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like hydroxide ions or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
N-(1-(3-(Acetylamino)phenoxy)-2,2,2-trichloroethyl)-2-phenylacetamide has been explored for various scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Studied for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(1-(3-(Acetylamino)phenoxy)-2,2,2-trichloroethyl)-2-phenylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The acetylamino and phenoxy groups play a crucial role in its binding affinity and specificity. The trichloroethyl group may enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
N-(1-(3-(Acetylamino)phenoxy)-2,2,2-trichloroethyl)-3-nitrobenzamide: Similar structure but with a nitro group, which may alter its chemical and biological properties.
N-(1-(3-(Acetylamino)phenoxy)-2,2,2-trichloroethyl)-4-methylbenzamide:
Uniqueness
N-(1-(3-(Acetylamino)phenoxy)-2,2,2-trichloroethyl)-2-phenylacetamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and potential biological activities. Its structure allows for diverse applications in various fields, making it a valuable compound for research and industrial purposes.
Biological Activity
N-(1-(3-(Acetylamino)phenoxy)-2,2,2-trichloroethyl)-2-phenylacetamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C17H14Cl4N2O3
- Molecular Weight : 436.11666
- CAS Number : 324769-32-6
Anticonvulsant Properties
Research indicates that compounds with similar structural motifs, particularly those containing acetylamino and phenoxy groups, exhibit notable anticonvulsant activity. For instance, studies on related acetamides have shown significant protection against seizures in animal models, suggesting a potential for this compound to exhibit similar effects .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by various structural modifications:
- Acetylamino Group : Enhances solubility and may improve interaction with biological targets.
- Trichloroethyl Group : Known for its role in increasing lipophilicity, which can affect the compound's bioavailability.
- Phenylacetamide Core : This core structure is associated with various pharmacological activities, including anti-inflammatory and analgesic effects.
Study on Anticonvulsant Activity
In a study evaluating a series of acetamides, compounds similar to this compound were tested for their efficacy in the maximal electroshock-induced seizure (MES) test. The results indicated that modifications at the C(alpha) site significantly influenced anticonvulsant activity, with some derivatives showing efficacy comparable to established anticonvulsants like phenytoin .
Inhibition of Acetyl-CoA Carboxylase
Another research avenue explored the inhibition of acetyl-CoA carboxylase (ACC), a key enzyme in lipid metabolism. Compounds designed based on the molecular framework of this compound demonstrated dual inhibition of ACC and activation of peroxisome proliferator-activated receptors (PPARs), highlighting their potential in treating metabolic disorders .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C17H14Cl4N2O3 |
| Molecular Weight | 436.11666 |
| CAS Number | 324769-32-6 |
| Anticonvulsant Activity | Significant in MES test |
| ACC Inhibition | Dual ACC/PPAR activity |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
